molecular formula C10H11N3O2 B164836 Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 129912-07-8

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B164836
M. Wt: 205.21 g/mol
InChI Key: OAIHCAUGAHMHOT-UHFFFAOYSA-N
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Description

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 129912-07-8. It has a molecular weight of 205.22 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The InChI Code for Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate is 1S/C10H11N3O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2,11H2,1H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The reaction is achieved by in situ generation from acetophenones and N-bromosuccinimide (NBS) bromoacetophenones .


Physical And Chemical Properties Analysis

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate is a solid at ambient temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate is explored for its potential as a synthon in the construction of complex fused triazines and other heterocyclic compounds, showcasing its versatility in organic synthesis. For instance, its derivative, ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate, was utilized to generate substituted nitro carboxamidoimidazopyridines, which were further transformed into novel pyrido[1′,2′:1,2]imidazo[5,4-d]-1,2,3-triazines through a series of chemical reactions including nitro reduction and treatment with nitrous acid (Zamora et al., 2004). Additionally, the compound finds application in the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid derivatives, further illustrating its utility in producing bioactive molecules through cyclization reactions and subsequent functional group modifications (Stanovnik et al., 2008).

Catalysis and Advanced Organic Synthesis

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate serves as an effective directing group in palladium-catalyzed C-H arylation reactions, demonstrating its role in facilitating selective bond activation and functionalization. This methodology enables the efficient synthesis of β-arylated carboxylic acid derivatives, highlighting its significance in the development of novel organic synthesis strategies (Mondal et al., 2020).

Biological Activity Exploration

While maintaining the focus away from direct drug use, dosage, and side effects, the compound has been part of studies aimed at synthesizing molecules with potential biological activities. For instance, derivatives of ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity, showcasing the compound's potential as a precursor in the development of antiviral agents (Chen et al., 2011).

Novel Material Synthesis

The compound's derivatives also find applications in the synthesis of new materials, such as in the construction of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These materials showcase the breadth of ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate's applications in creating structurally diverse compounds for various scientific studies (Mohamed, 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302+H312+H332;H315;H319;H335 and precautionary statements include P271;P261;P280 .

Future Directions

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The latest pieces of literature of the last five years are categorized and summarized, providing new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines .

properties

IUPAC Name

ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIHCAUGAHMHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate

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